(4-Chloro-2-sulfophenoxy)acetic acid
Overview
Description
(4-Chloro-2-sulfophenoxy)acetic acid is an organic compound with the molecular formula C8H7ClO6S. It is characterized by the presence of a chloro group, a sulfophenoxy group, and an acetic acid moiety. This compound is typically found in solid form and is known for its acidic properties due to the presence of the carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-2-sulfophenoxy)acetic acid can be achieved through several methods. One common approach involves the reaction of 4-chlorophenol with chlorosulfonic acid to introduce the sulfophenoxy group. This intermediate is then reacted with chloroacetic acid under controlled conditions to yield the final product. The reaction typically requires a catalyst and is conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where the reactants are continuously fed and the product is extracted. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and filtration.
Chemical Reactions Analysis
Types of Reactions: (4-Chloro-2-sulfophenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Hydroxy derivatives.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
(4-Chloro-2-sulfophenoxy)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool for biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Chloro-2-sulfophenoxy)acetic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, disrupting metabolic pathways. It may also interact with cellular membranes, altering their permeability and affecting cellular function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
(4-Chloro-2-methylphenoxy)acetic acid: Known for its herbicidal properties.
2,4-Dichlorophenoxyacetic acid: Widely used as a herbicide.
2,4,5-Trichlorophenoxyacetic acid: Another herbicide with similar structural features.
Uniqueness: (4-Chloro-2-sulfophenoxy)acetic acid is unique due to the presence of both a chloro group and a sulfophenoxy group, which confer distinct chemical properties and reactivity. This combination makes it particularly useful in specific synthetic and industrial applications where these functional groups are advantageous.
Properties
IUPAC Name |
2-(4-chloro-2-sulfophenoxy)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO6S/c9-5-1-2-6(15-4-8(10)11)7(3-5)16(12,13)14/h1-3H,4H2,(H,10,11)(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOWYUWUJXWUGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)O)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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